2-Phenyl-2-(phenylamino)ethan-1-ol
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Overview
Description
2-Phenyl-2-(phenylamino)ethan-1-ol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, 2-anilino-2-phenylethanol . This compound is characterized by the presence of both phenyl and phenylamino groups attached to an ethan-1-ol backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-(phenylamino)ethan-1-ol can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride . The reaction typically proceeds under mild conditions, yielding the desired product with high regioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield . The process may also incorporate purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(phenylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives .
Scientific Research Applications
2-Phenyl-2-(phenylamino)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-Phenyl-2-(phenylamino)ethan-1-ol is not fully understood. it is believed to exert its effects through the scavenging of free radicals and inhibition of inflammatory cytokine production. These properties contribute to its anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(phenylamino)ethan-1-ol: C14H15NO
2-(Phenylamino)ethan-1-ol: C8H11NO
1-Phenyl-2-(phenylamino)ethan-1-ol: C14H15NO
Uniqueness
This compound stands out due to its dual functional groups, which provide versatility in synthetic applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-anilino-2-phenylethanol |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
SZYXTSZZPUQJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Origin of Product |
United States |
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